
(3-Fluoroisoquinolin-6-yl)boronic acid
Vue d'ensemble
Description
“(3-Fluoroisoquinolin-6-yl)boronic acid” is a type of organoboron compound . It is used in chemistry as a reagent . The CAS number for this compound is 1105710-34-6 .
Synthesis Analysis
The synthesis of “(3-Fluoroisoquinolin-6-yl)boronic acid” involves a reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in THF at -78°C . This is followed by the addition of butyllithium . The reaction yields the title compound with a yield of 78% .Molecular Structure Analysis
The molecular formula of “(3-Fluoroisoquinolin-6-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoroisoquinolin-6-yl)boronic acid”, are known to interact with diols and strong Lewis bases . They are used in various sensing applications .Applications De Recherche Scientifique
- Applications :
Fluorescent Sensing
Boronic acids exhibit remarkable fluorescence changes upon binding to diols. This property has led to the development of fluorescent sensors. Here’s what you need to know:
Mécanisme D'action
Target of Action
The primary target of (3-Fluoroisoquinolin-6-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Fluoroisoquinolin-6-yl)boronic acid is the SM coupling reaction pathway . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of (3-Fluoroisoquinolin-6-yl)boronic acid is influenced by environmental factors. The compound’s success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-fluoroisoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoroisoquinolin-6-yl)boronic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



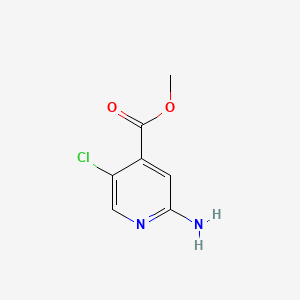
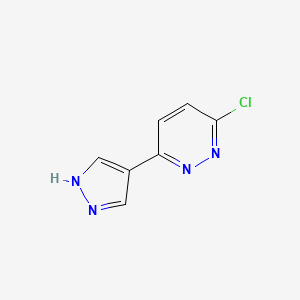
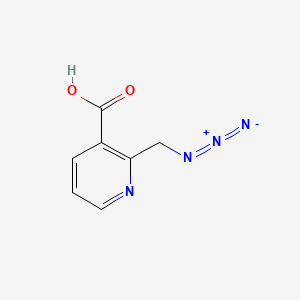

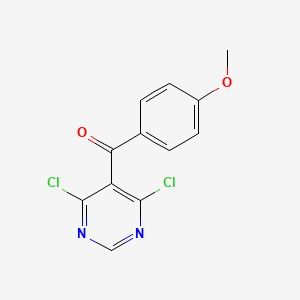
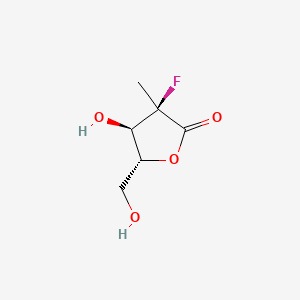
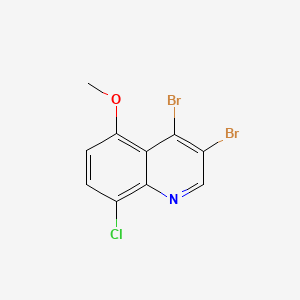
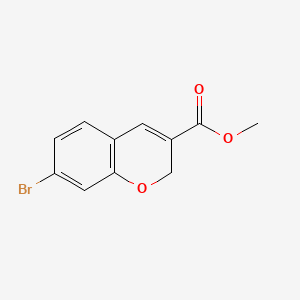


![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)